molecular formula C10H19N3 B8695682 3,5-dibutyl-1H-1,2,4-triazole CAS No. 140126-77-8

3,5-dibutyl-1H-1,2,4-triazole

Cat. No.: B8695682
CAS No.: 140126-77-8
M. Wt: 181.28 g/mol
InChI Key: QONZJNWWQDCGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibutyl-1H-1,2,4-triazole is a triazole derivative substituted with two butyl groups at the 3- and 5-positions of the heterocyclic ring. Triazoles are five-membered aromatic rings containing three nitrogen atoms, and their derivatives are widely studied due to their versatile chemical properties and biological activities . Such properties could make this compound relevant in medicinal chemistry or materials science, though specific data remain unexplored in the available literature.

Properties

CAS No.

140126-77-8

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-dibutyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H19N3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13)

InChI Key

QONZJNWWQDCGEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NN1)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Groups : Butyl substituents likely increase lipophilicity compared to aromatic or heteroaromatic groups, which may improve membrane penetration in biological systems but reduce solubility in polar solvents.
  • Biological Activity : Aryl-substituted triazoles (e.g., methoxyphenyl, imidazole-phenyl) demonstrate marked antibacterial and antifungal activities , whereas alkylated variants like the dibutyl derivative lack reported data but may exhibit distinct mechanisms due to hydrophobicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.